C.I.Pigment Yellow 74 (C.I.11741)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

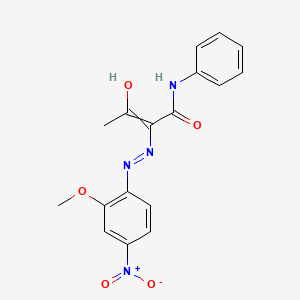

C.I. Pigment Yellow 74 is an organic pigment known for its bright yellow color. It is a monoazo pigment, which means it contains a single azo group (-N=N-) linking two aromatic rings. This pigment is widely used in various applications due to its excellent color strength, good dispersion, and resistance properties .

Métodos De Preparación

C.I. Pigment Yellow 74 is synthesized through a diazotization reaction followed by coupling. The process involves the following steps :

Diazotization: The diazonium salt of 5-nitro-2-aminoanisole is prepared by reacting it with sodium nitrite in an acidic medium.

Coupling: The diazonium salt is then coupled with acetoacetic-2-anisidide to form the pigment. The reaction mixture is heated to 70°C and filtered to obtain the transparent form of the pigment. For the opaque form, the mixture is boiled for an hour before filtering.

Industrial production methods involve optimizing these reaction conditions to ensure high yield and quality of the pigment .

Análisis De Reacciones Químicas

Reactivity and Hazard Profile

As an azo compound, C.I. Pigment Yellow 74 exhibits specific reactivity:

Explosive Potential

-

Forms explosive dust-air mixtures at critical concentrations .

-

Detonation risk : Sensitized by metal salts or strong acids .

Toxic Gas Release

Reacts with:

-

Oxidizing agents (e.g., peroxides): Generates CO, CO₂, and HCN .

-

Metals (e.g., alkali metals): Produces flammable hydrogen gas .

| Hazard Category | NFPA Rating |

|---|---|

| Health | 1 (Low) |

| Flammability | 1 (Low) |

| Reactivity | 2 (Moderate) |

Photochemical Decomposition

Under UV/solar irradiation, PY74 undergoes photolysis in organic solvents like tetrahydrofuran (THF) :

Primary Photoproducts

-

N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide)

-

2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide

-

N,N'-bis(2-methoxyphenyl)urea

Degradation Pathways

-

Hydrazone cleavage : Breaks the azo (-N=N-) bond.

| Condition | Stability | Application Impact |

|---|---|---|

| Sunlight (UV exposure) | Poor (tattoo inks) | Toxicity at tattoo site |

| Indoor lighting | Stable | Suitable for paints |

Thermal Behavior

| Temperature (°C) | Behavior |

|---|---|

| <160 | Stable |

| 160–293 | Gradual decomposition |

| >293 | Rapid sublimation |

Comparative Stability with Related Pigments

| Pigment | Lightfastness (1–8) | Thermal Stability (°C) | Reactivity with Acids |

|---|---|---|---|

| PY74 (C.I.11741) | 6 | 160 | High |

| PY12 (C.I.21090) | 7 | 180 | Moderate |

| PY3 (C.I.11710) | 5 | 150 | High |

Industrial Modifications

To enhance performance, PY74 is often blended with:

-

C.I. Pigment Yellow 62 : Improves dispersibility and reduces agglomeration .

-

Calcium salts : Stabilizes the sulfo groups in co-pigments .

Critical Research Findings

Aplicaciones Científicas De Investigación

C.I. Pigment Yellow 74 has a wide range of scientific research applications :

Chemistry: It is used as a standard pigment in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Biology: The pigment is used in biological staining and labeling due to its bright color and stability.

Medicine: It is used in the development of diagnostic tools and imaging agents.

Industry: The pigment is widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of C.I. Pigment Yellow 74 involves its interaction with light and other molecules . The azo group in the pigment absorbs light in the visible spectrum, leading to its bright yellow color. The pigment’s stability and resistance properties are due to the strong intramolecular hydrogen bonding and the presence of stable aromatic rings .

Comparación Con Compuestos Similares

C.I. Pigment Yellow 74 is unique among yellow pigments due to its specific chemical structure and properties . Similar compounds include:

C.I. Pigment Yellow 12: Another monoazo pigment with a greener tint compared to C.I. Pigment Yellow 74.

C.I. Pigment Yellow 13: Known for its excellent lightfastness and heat stability.

C.I. Pigment Yellow 14: Similar to C.I. Pigment Yellow 13 but with slightly different shade and properties.

C.I. Pigment Yellow 74 stands out due to its reddish tint, high hiding power, and good resistance to various environmental factors .

Propiedades

Fórmula molecular |

C17H16N4O5 |

|---|---|

Peso molecular |

356.33 g/mol |

Nombre IUPAC |

3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23) |

Clave InChI |

RNNXIGUBMMBWKR-UHFFFAOYSA-N |

SMILES canónico |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.